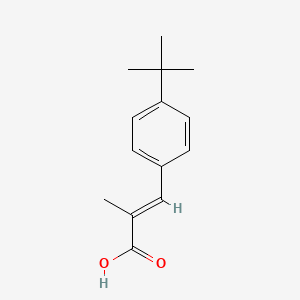

2-Methyl-3-(4-tert-butylphenyl)acrylic acid

Descripción

Propiedades

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-10(13(15)16)9-11-5-7-12(8-6-11)14(2,3)4/h5-9H,1-4H3,(H,15,16)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVBTJBYQXKOIX-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4-tert-butylphenyl)acrylic acid typically involves the reaction of 4-tert-butylbenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis to yield the desired acrylic acid derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-3-(4-tert-butylphenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Carboxylate salts.

Reduction: Saturated derivatives of the acrylic acid.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

While comprehensive data tables and case studies focusing solely on the applications of "2-Methyl-3-(4-tert-butylphenyl)acrylic acid" are not available within the provided search results, the information below highlights relevant applications and properties of related compounds, which can provide insights.

Synthesis Method

The synthesis method for 3-methoxy-2-aryl(methyl)acrylate compounds, a class to which this compound belongs, involves using phenylmethyl acetate with or without substituting groups as a raw material and carrying out formylation reaction at -20-100°C for 4-6 hours in a nitrogen atmosphere in the presence of Lewis acid in an aprotic solvent neutralized formylation reagent . The process includes dissociating with an organic base, hydrolyzing with hydrochloric acid, and stratifying, where the organic layer is an intermediate . Methylation reaction on the intermediate, benzyltriethylammonium chloride, a methylation reagent, and an inorganic base is then carried out at 20-100°C for 1-3 hours . After the reaction finishes, washing with water, desolventizing, and recrystallizing or distilling while depressurizing obtains the product .

Antimicrobial Applications

Acrylic acid ethyl ester derivatives have been evaluated as potential agents against several Mycobacterium species . Minimum inhibitory concentration assays indicated that certain esters exhibited greater in vitro activity against Mycobacterium smegmatis than rifampin, a current first-line anti-mycobacterial chemotherapeutic agent . One such acrylic ester was found to have a MIC value of 0.4 μg/mL against Mycobacterium tuberculosis .

Antioxidant Applications

Tert-butyl phenolic antioxidants (TBP-AOs) are employed to inhibit oxidation and function as stabilizers and protectants in a broad spectrum of consumer products . 2,6-di-tert-butylphenol derivatives have shown potential neuroprotective effects by reducing glutamate-induced oxidative toxicity in neuronal cells and demonstrating beneficial outcomes in an in vivo rodent model of ischemic stroke, indicating low toxicity and promising therapeutic possibilities . Tert-butyl hydroquinone (TBHQ) mitigates oxidative stress and apoptosis in various cell types by enhancing antioxidant enzyme activities and activating the Nrf2 pathway, while also offering protective effects against arsenic toxicity, colorectal cancer metastasis, retinal oxidative damage, cartilage destruction in osteoarthritis, and metabolic issues . 2,4-di-tert-butylphenol exhibits a range of protective and therapeutic effects, including antioxidant properties, improved cognitive function in mice, inhibition of viral and bacterial activities, and anti-inflammatory and anticancer effects .

Fragrance Ingredient Safety Assessment

p-tert-butyl-α-methylhydrocinnamic aldehyde was applied to a 100–cm2 area on the backs of 3 human volunteers, and the applications were occluded with gauze dressings . After 6 h, the dressings were removed, and residual dose material was removed with cotton wool swabs moistened with ethanol .

Related Compounds

3-(4-(tert-Butyl)phenyl)acrylic acid is related to this compound .

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-(4-tert-butylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The phenyl ring and its substituents can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

3-(4-tert-Butylphenyl)-3-(2-chloropyridin-4-yl)-acrylic acid (10f)

- Molecular Formula: C₁₇H₁₆ClNO₂

- Melting Point : 176–177°C

- Key Features: Incorporates a 2-chloropyridinyl group in addition to the tert-butylphenyl moiety. The yield (55%) suggests moderate synthetic efficiency compared to other derivatives .

2-Methyl-3-(3-methylphenyl)acrylic acid

- Molecular Formula : C₁₁H₁₂O₂

- Melting Point : ~48°C (321 K)

- Key Features : A meta-methyl substituent instead of para-tert-butyl. The crystal structure reveals hydrogen-bonded dimers (O—H···O) forming an R₂²(8) motif, with π-π interactions between aromatic rings. The lower melting point compared to tert-butyl derivatives highlights the impact of substituent bulk on packing efficiency .

(2E)-3-(4-Methoxyphenyl)acrylic acid

- Molecular Formula : C₁₀H₁₀O₃

- Key Features : The methoxy group is electron-donating, enhancing UV absorption. Widely used in cosmetics for UV-B screening. Unlike the tert-butyl group, methoxy improves water solubility but reduces thermal stability .

Caffeic Acid (3,4-Dihydroxycinnamic acid)

Physicochemical Properties and Substituent Effects

Table 1: Comparative Data for Selected Cinnamic Acid Derivatives

Key Observations :

- Melting Points : Bulky substituents (e.g., tert-butyl) increase melting points due to improved van der Waals interactions and crystal packing. For example, 10f (176–177°C) vs. the meta-methyl analogue (~48°C) .

- Solubility : Electron-donating groups (e.g., methoxy) enhance water solubility, while tert-butyl groups increase lipophilicity.

- Synthetic Yields : Substituent complexity affects yields. The tert-butyl-chloropyridine derivative (55% yield) contrasts with higher yields (e.g., 90%) for simpler methyl-substituted analogues .

Actividad Biológica

2-Methyl-3-(4-tert-butylphenyl)acrylic acid is an organic compound with notable biological activities and applications across various fields, including medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₈O₂

- Structure : Features a carboxylic acid group attached to a phenyl ring with a tert-butyl substituent, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially modulating their activities.

- Hydrophobic Interactions : The phenyl ring with the tert-butyl group enhances hydrophobic interactions, influencing binding affinities and specificity towards various biological targets.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of acrylic acid derivatives, including this compound. Research indicates that similar compounds exhibit significant activity against various Mycobacterium species, including Mycobacterium tuberculosis. For instance, derivatives synthesized from acrylic acids showed promising minimum inhibitory concentration (MIC) values lower than those of established antibiotics like rifampin .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Acrylic Ester 20 | 0.4 | Mycobacterium tuberculosis |

| Rifampin | 1.0 | Mycobacterium tuberculosis |

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of the tert-butyl group. Tert-butylphenolic antioxidants have been shown to mitigate oxidative stress by enhancing antioxidant enzyme activities and reducing lipid peroxidation in various cellular models . This suggests that this compound may exhibit similar protective effects.

Case Studies

-

Antimicrobial Efficacy :

- A study synthesized novel acrylic acid derivatives and evaluated their efficacy against Mycobacterium smegmatis and Mycobacterium tuberculosis. The results indicated that certain derivatives had superior antimicrobial activity compared to traditional treatments, highlighting the potential of acrylic acid derivatives in developing new antimicrobials .

- Oxidative Stress Mitigation :

Safety and Sensitization

While exploring the biological activities, it is crucial to consider safety profiles. Studies have indicated that compounds related to this compound may cause skin sensitization in some cases. The local lymph node assay (LLNA) has been employed to assess sensitization potential, revealing varying degrees of reactivity among different acrylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.